4-(Pyridin-3-yloxy)benzoic acid

概要

説明

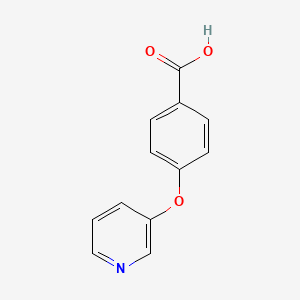

4-(Pyridin-3-yloxy)benzoic acid is an organic compound with the molecular formula C12H9NO3. It consists of a benzoic acid moiety substituted with a pyridin-3-ol group at the 4-position

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Pharmaceutical Applications

Antimicrobial and Anticancer Activity

Research indicates that 4-(Pyridin-3-yloxy)benzoic acid exhibits promising antimicrobial and anticancer properties. Studies have shown that it can interact with specific molecular targets, modulating their activity, which makes it a candidate for drug development in treating infections and cancer .

Biochemical Assays

The compound has been investigated as a ligand in various biochemical assays. Its ability to influence enzyme activities and receptor interactions suggests potential utility in pharmacological studies. The pyridine ring may engage with aromatic residues in proteins, while the carboxylic acid group can form ionic interactions with positively charged amino acids, enhancing its role in drug design.

CYP Inhibition

this compound has been identified as a CYP1A2 inhibitor, which is relevant for drug metabolism studies. This characteristic may influence the pharmacokinetics of co-administered drugs, making it significant in the context of drug-drug interactions .

Synthesis Overview

The synthesis of this compound typically involves several steps, including the reaction of benzoic acid derivatives with pyridine compounds under specific conditions. For example, one common method involves treating methyl 4-(pyridin-3-yloxy)benzoate with sodium hydroxide in methanol at elevated temperatures to yield the target compound .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against various strains, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Research : In vitro studies indicated that this compound could inhibit cell proliferation in certain cancer cell lines, highlighting its potential role in cancer therapeutics.

These findings underscore the importance of ongoing research into this compound's mechanisms of action and therapeutic potential.

類似化合物との比較

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

4-(Pyridin-3-yloxy)benzoic acid, a compound with the chemical formula CHNO, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a pyridine ring and a benzoic acid moiety. Its structure can be represented as follows:

This compound exhibits properties such as solubility in organic solvents and moderate aqueous solubility, influencing its bioavailability and pharmacokinetic profile.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, it has been studied for its effects on:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

- Antiparasitic Activity : Research indicates that derivatives of benzoic acid, including this compound, exhibit significant activity against parasites such as Trypanosoma species, which are responsible for diseases like Chagas disease .

- Antioxidant Properties : The compound may also possess antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiparasitic Studies : A study demonstrated that modifications to benzoic acid derivatives could enhance trypanocidal activity. For instance, compounds with para-aminobenzoic acid moieties showed improved efficacy compared to standard treatments . The introduction of hydrophobic groups significantly increased activity against Trypanosoma cruzi.

- Inflammation Modulation : In vitro studies using human cell lines have shown that this compound can reduce the expression of inflammatory markers such as COX-2 and IL-6 . This suggests its potential as an anti-inflammatory agent.

- Toxicity Assessment : Toxicological evaluations indicate that while this compound exhibits biological activity, it also poses risks such as skin irritation and acute toxicity if ingested . Understanding these risks is crucial for its therapeutic application.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

4-pyridin-3-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-3-5-10(6-4-9)16-11-2-1-7-13-8-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHQITAPTQQMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624033 | |

| Record name | 4-[(Pyridin-3-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437383-99-8 | |

| Record name | 4-[(Pyridin-3-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。